4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C14H20ClNO2S and a molecular weight of 301.83 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine, cyclohexyl, and methyl groups.
Preparation Methods
The synthesis of 4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-chloro-N-cyclohexylbenzenesulfonamide: Lacks the methyl groups, which may affect its reactivity and biological activity.
N-cyclohexyl-2,5-dimethylbenzenesulfonamide: Lacks the chlorine atom, which may influence its chemical properties and reactivity.
4-chloro-N-cyclohexyl-2-methylbenzenesulfonamide: Has only one methyl group, which may alter its steric and electronic properties.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S/c1-10-9-14(11(2)8-13(10)15)19(17,18)16-12-6-4-3-5-7-12/h8-9,12,16H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPIUYGNZGXOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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